molecular formula C15H24BrNO2 B3107156 N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609403-78-2

N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B3107156
CAS No.: 1609403-78-2
M. Wt: 330.26
InChI Key: TXBQHXJGAMULME-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxybenzyl)cyclohexanamine hydrobromide (CAS 879619-96-2) is a hydrobromide salt of an N-substituted cyclohexanamine derivative. Its molecular formula is C₁₅H₂₃NO₂·HBr, with a molecular weight of 249.35 g/mol for the free base and approximately 330.26 g/mol when accounting for the hydrobromide counterion . The compound features a cyclohexylamine backbone linked to a 2,5-dimethoxy-substituted benzyl group.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.BrH/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBQHXJGAMULME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclohexanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. It may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

N-(3,5-Dimethoxybenzyl)cyclohexanamine Hydrobromide (CAS 356093-66-8)

  • Structural Difference : Methoxy groups at the 3- and 5-positions of the benzyl ring instead of 2,5.
  • Properties: Molecular formula: C₁₅H₂₃NO₂·HBr (same as the target compound). Predicted pKa: 9.67 ± 0.20, indicating similar basicity . Boiling point: 373.8 ± 27.0 °C (vs. undetermined for the 2,5-isomer).
  • Impact : The 3,5-substitution pattern may alter π-π stacking interactions in biological systems compared to the 2,5-isomer.

N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine Hydrobromide (CAS 356091-93-5)

  • Structural Difference : A methoxy group at the 4-position and methyl groups at 2- and 5-positions on the benzyl ring.
  • Properties: Molecular formula: C₁₇H₂₇NO·HBr (larger due to methyl groups). LogP: Not reported, but methyl groups likely increase lipophilicity compared to methoxy substituents .

Cyclohexanamine vs. Cycloheptanamine Analogs

N-(2,5-Dimethoxybenzyl)cycloheptanamine (CAS 355817-34-4)

  • Structural Difference : Cycloheptane ring instead of cyclohexane.
  • Properties: Molecular formula: C₁₆H₂₅NO₂ (vs. C₁₅H₂₃NO₂ for the cyclohexane analog). Increased ring size may enhance conformational flexibility.
  • Impact : Larger ring systems can improve binding to hydrophobic pockets in proteins .

N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine Hydrobromide (CAS 1609407-21-7)

  • Properties :
    • Molecular weight: 342 g/mol.
    • LogP: 4.97 (indicating high lipophilicity).
    • Rotatable bonds: 4, suggesting moderate flexibility .
  • Impact : Combined substituent and ring modifications may optimize tissue penetration.

Fused-Ring Systems

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrobromide (CAS 356092-88-1)

  • Structural Difference : Incorporates a tetrahydronaphthalene (tetralin) fused ring.
  • Properties: Molecular formula: C₂₀H₂₅NO₂·HBr. Increased aromaticity may enhance π-stacking interactions.
  • Impact : Fused rings often improve binding affinity to aromatic-rich enzyme active sites .

Functional Activity Comparisons

While direct pharmacological data for the target compound are unavailable, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates how structural modifications influence bioactivity:

  • Cardioprotective Activity : Superior to reference drugs Levocarnitine and Mildronate in reducing hypoxic smooth muscle contraction.
  • Key Feature : The thiazole-azepine-hydrazine scaffold highlights the importance of heterocyclic moieties in enhancing efficacy .

Biological Activity

N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound that has gained attention for its potential biological activities and therapeutic applications. With the molecular formula C15H23NO2·HBr and a molecular weight of 330.27 g/mol, this compound features a cyclohexanamine backbone substituted with a 2,5-dimethoxybenzyl group. Its unique structure is believed to influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes within biological systems. Although the precise mechanisms are still under investigation, it is hypothesized that the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways related to neurological functions and disorders .

Potential Biological Targets

  • Receptors : Interaction with adrenergic and serotonergic receptors may influence mood and cognitive functions.
  • Enzymes : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism could affect synaptic transmission.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds structurally similar to this compound. For instance, investigations into various benzimidazole derivatives showed promising results against lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies highlighted that certain structural modifications can enhance antitumor efficacy .

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.973D
This compoundTBDTBDTBD

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. Studies indicate that compounds with similar structures can exhibit effects on the central nervous system by modulating neurotransmitter levels and receptor activity .

Case Studies

  • Study on Antitumor Activity : In vitro assays demonstrated that derivatives of similar structure showed significant cytotoxicity against cancer cell lines while sparing normal fibroblast cells at lower concentrations .
  • Neurotransmitter Interaction Studies : Compounds analogous to this compound were evaluated for their binding affinities to various neurotransmitter receptors, suggesting potential therapeutic roles in treating neurological disorders .

Q & A

Q. What are the optimized synthetic routes for N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide, and how can purity be validated?

The compound is typically synthesized via a multi-step process:

  • Condensation : Reacting 2,5-dimethoxybenzaldehyde with cyclohexanamine derivatives under reducing conditions (e.g., NaBH4) to form the secondary amine .
  • Salt Formation : Treatment with hydrobromic acid (HBr) to yield the hydrobromide salt .
  • Purification : Recrystallization using ethanol or chloroform to remove unreacted intermediates . Purity validation employs HPLC (>98% purity threshold) and NMR (e.g., absence of residual solvent peaks at δ 2.1–2.5 ppm for cyclohexane derivatives) .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Core Modifications : Vary the cyclohexane ring size (e.g., cycloheptane or cyclooctane) to assess steric effects on target binding .
  • Substituent Effects : Replace methoxy groups with ethoxy or halogens (e.g., Br, Cl) to evaluate electronic impacts on pharmacokinetics .
  • Isomeric Comparisons : Synthesize ortho-, meta-, and para-dimethoxybenzyl analogs to probe positional influences on receptor affinity .

Advanced Research Questions

Q. What methodologies are used to investigate this compound’s interaction with translocator protein (TSPO) in neurodegenerative models?

  • Radiolabeling : Incorporate 18F or 11C isotopes via bromoacetyl bromide intermediates for PET imaging .
  • In Vivo Models : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1) and quantify TSPO binding using autoradiography or microdialysis .
  • Competitive Assays : Co-administer PK11195 (a TSPO antagonist) to validate target specificity via displacement studies .

Q. How can contradictory data on its metabolic stability be resolved in preclinical studies?

  • In Vitro Profiling : Use liver microsomes (human/rodent) to identify phase I/II metabolites via LC-MS/MS .
  • Species Variability : Compare metabolic half-lives across mouse, rat, and primate models to address interspecies differences .
  • CYP Inhibition Assays : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to clarify drug-drug interaction risks .

Q. What advanced analytical techniques differentiate this compound from its isomeric or isobaric contaminants?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases .
  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isobars via exact mass (e.g., C16H25BrN2O2 vs. C16H25ClN2O2) .
  • X-ray Crystallography : Resolve structural ambiguities in salts or polymorphs by analyzing crystal packing motifs .

Methodological Considerations

Q. How should researchers design dose-response studies for evaluating neuroinflammatory effects?

  • Dose Range : Test 0.1–10 mg/kg in rodent models, based on prior TSPO ligand efficacy studies .
  • Endpoint Selection : Measure cytokine levels (IL-1β, TNF-α) in cerebrospinal fluid and correlate with PET imaging data .
  • Control Groups : Include vehicle-treated and TSPO-knockout animals to isolate compound-specific effects .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the hydrobromide salt .
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations to reduce free radical-mediated degradation .

Data Interpretation Challenges

Q. How can discrepancies between in vitro binding affinity and in vivo efficacy be addressed?

  • Blood-Brain Barrier (BBB) Penetration : Measure logP values (optimal range: 2–3) and use P-gp inhibition assays to enhance CNS delivery .
  • Protein Binding : Adjust for plasma protein binding (e.g., via ultrafiltration) to calculate free drug concentrations .
  • Metabolite Interference : Profile active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide
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N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide

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